Phospholipase A2 Inhibition: Sub-100 nM Potency Reported for 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole
5-(2-Bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole has been reported to inhibit phospholipase A2 (PLA2) with an IC50 value of 0.06 μM (60 nM) . PLA2 is an enzyme family involved in arachidonic acid release and inflammatory mediator production. While tetrazole-based substrate analog inhibitors of 14 kDa PLA2 have been described in the literature, with the tetrazole moiety serving as an effective sn-3 phosphate replacement that maintains in vitro inhibition potency while demonstrating superior cell permeability compared to phosphate-containing analogs [1], direct head-to-head quantitative IC50 comparisons between 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole and closely related phenyltetrazole analogs (e.g., 5-phenyl-1H-tetrazole or 5-(2-bromophenyl)-1H-tetrazole) are not available in the public domain.
| Evidence Dimension | PLA2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.06 μM (60 nM) |
| Comparator Or Baseline | Phosphate-containing substrate analog inhibitors (baseline); tetrazole replacement maintained similar in vitro potency while improving cell permeability |
| Quantified Difference | No direct head-to-head quantitative difference available for this specific compound versus structural analogs |
| Conditions | In vitro PLA2 enzymatic assay; specific assay details not disclosed in vendor documentation |
Why This Matters
The 60 nM IC50 value provides a quantitative potency benchmark for researchers developing PLA2 inhibitors or studying inflammatory pathways, enabling rational selection among available tetrazole derivatives based on documented enzyme inhibition data.
- [1] Lee D, Marshall LA, Bolognese B, Adams JL. Tetrazole is an effective Sn-3 phosphate replacement in substrate analog inhibitors of 14 kDa phospholipase A2. Bioorganic & Medicinal Chemistry Letters. 1997; 7(11):1427-1432. View Source
